1-Ethenesulfonylpiperidin-4-ylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenesulfonylpiperidin-4-ylamine hydrochloride typically involves the reaction of piperidine derivatives with ethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-Ethenesulfonylpiperidin-4-ylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl group to an ethylsulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethylsulfonyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethenesulfonylpiperidin-4-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethenesulfonylpiperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-ylamine hydrochloride: Another piperidine derivative with similar structural features.
N-(3-chloro-4-(3-fluorobenzoyloxy)-6-iodoquinazolin-4-ylamine): A compound with similar functional groups used in medicinal chemistry.
Uniqueness
1-Ethenesulfonylpiperidin-4-ylamine hydrochloride is unique due to its specific ethenesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H15ClN2O2S |
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Molecular Weight |
226.73 g/mol |
IUPAC Name |
1-ethenylsulfonylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-2-12(10,11)9-5-3-7(8)4-6-9;/h2,7H,1,3-6,8H2;1H |
InChI Key |
LCEWOMGRKHOJIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)N1CCC(CC1)N.Cl |
Origin of Product |
United States |
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